4-Chloro-6,7-dimethoxy-2-methylquinoline
Overview
Description
4-Chloro-6,7-dimethoxy-2-methylquinoline is a chemical compound with the molecular formula C12H12ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-dimethoxy-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, two methoxy groups at the 6th and 7th positions, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.68 . It is recommended to be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Auxin-Inhibiting Substance Isolation
- Field : Plant Biochemistry
- Application : 4-Chloro-6,7-dimethoxybenzoxazolin-2-one, a substance structurally similar to 4-Chloro-6,7-dimethoxy-2-methylquinoline, was isolated from light-grown maize shoots . It was identified as a new auxin-inhibiting substance .
- Method : The structural determination was performed by spectroscopic methods .
- Results : This discovery contributes to our understanding of plant growth regulation and could have implications for agricultural practices .
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities .
- Method : The exact mechanisms of action are not fully understood, but it is believed that these compounds may interact with various neurotransmitter systems in the brain .
- Results : Quinoline-based drugs have been used in the treatment of various mood and seizure disorders .
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown antiviral activity .
- Method : These compounds may inhibit viral replication by interfering with the function of viral proteins .
- Results : Quinoline-based drugs have been used in the treatment of various viral infections .
Antidepressant and Anticonvulsant Activity
Antiviral Activity
Anticancer Activity
Safety And Hazards
properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFMLSFDCICSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxy-2-methylquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.